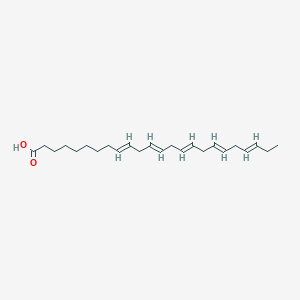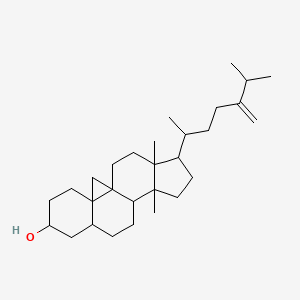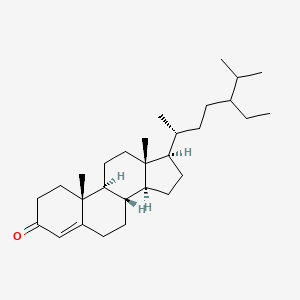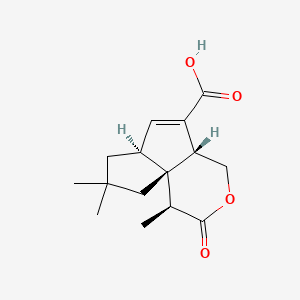
pentalenolactone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalenolactone D is a sesquiterpene lactone obtained by regioselective Bayer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a pentalenolactone D(1-).
Scientific Research Applications
Biosynthesis and Genetic Analysis : Pentalenolactone biosynthetic gene clusters were identified in Streptomyces, with specific enzymes like PenE and PntE catalyzing key reactions in its synthesis (Seo et al., 2011). This research offers insights into the genetic and enzymatic pathways involved in pentalenolactone production.
Inhibitory Effects on Cell Proliferation : Studies have shown that pentalenolactone can inhibit rat vascular smooth muscle cell proliferation, indicating its potential in vascular health research (Ikeda et al., 2001).
Impact on Glucose Metabolism : Pentalenolactone specifically inhibits glucose metabolism by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase (Duszenko et al., 1982). This property is significant for understanding metabolic pathways in various organisms.
Enzyme Inhibition Studies : The compound has been studied for its effects on different glyceraldehyde-3-phosphate dehydrogenases, demonstrating its specificity and potential for biochemical studies (Mann & Mecke, 1979).
Chemical Synthesis and Structure Elucidation : Research on the enantiospecific synthesis of the pentalenolactone skeleton, utilizing D-glucose, offers valuable insights into its chemical structure and potential synthetic pathways (Pellegrinet & Spanevello, 1997).
Sensitization to Hyperthermia in Cancer Cells : Pentalenolactone has been used to sensitize cultured Chinese hamster cells to hyperthermia, an approach that can be relevant in cancer treatment research (Nagle et al., 1985).
Transcriptional Regulation in Biosynthesis : The study of transcriptional regulators like PenR and PntR in the biosynthesis of pentalenolactone in Streptomyces provides a deeper understanding of its molecular regulation (Zhu et al., 2013).
Exploration of Enzymatic Functions : The multifunctional nature of enzymes like PtlD in the biosynthesis pathway of pentalenolactone has been elucidated, contributing to our understanding of complex enzymatic activities (Deng et al., 2019).
properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/t8-,9-,11+,15-/m1/s1 |
InChI Key |
MRLXXQBBRNRWDA-LIEMUPCESA-N |
Isomeric SMILES |
C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)O)(C)C |
SMILES |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)O)(C)C |
Canonical SMILES |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



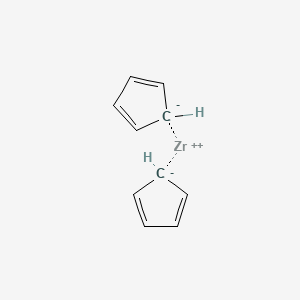
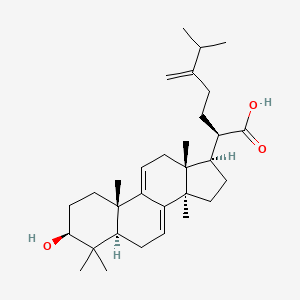
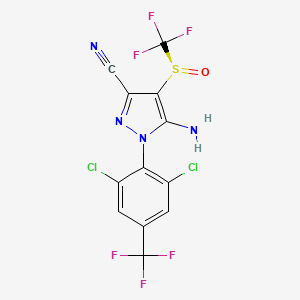
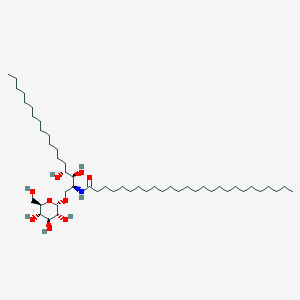
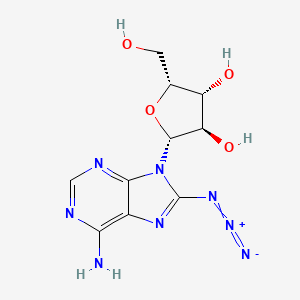
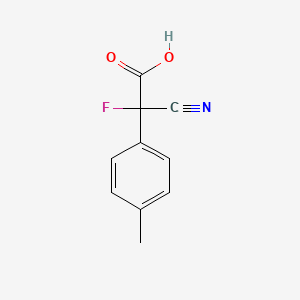
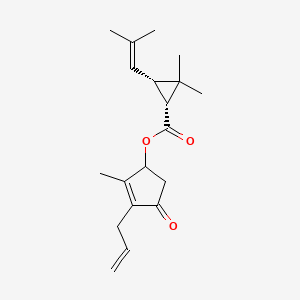
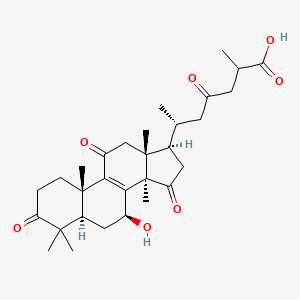
![4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252610.png)
